2-Iodo-5,5-dimethylcyclohexane-1,3-dione
Description
2-Iodo-5,5-dimethylcyclohexane-1,3-dione (CAS: 98593-03-4) is a halogenated derivative of dimedone (5,5-dimethylcyclohexane-1,3-dione), a cyclic 1,3-diketone with significant synthetic versatility . The compound has a molecular formula of C₈H₁₁IO₂ and a molecular weight of 266.08 g/mol. Its structure features an iodine atom at the 2-position of the cyclohexane-1,3-dione core, which confers distinct electronic and steric properties compared to non-halogenated analogs. This modification enhances its utility in electrophilic substitution reactions and as a precursor for bioactive molecules .
Properties
Molecular Formula |
C8H11IO2 |
|---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
2-iodo-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11IO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 |
InChI Key |
RLDGHTZAXQFMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)I)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5,5-dimethylcyclohexane-1,3-dione typically involves the iodination of 5,5-dimethylcyclohexane-1,3-dione (dimedone). One common method is the reaction of dimedone with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5,5-dimethylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction Reactions: The carbonyl groups can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexanediones.
Oxidation Reactions: Products include diketones or carboxylic acids.
Reduction Reactions: Products include alcohols or hydrocarbons.
Scientific Research Applications
2-Iodo-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including heterocycles and spiro compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential anticancer, antiviral, and antibacterial activities.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Analytical Chemistry: The compound is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Mechanism of Action
The mechanism of action of 2-Iodo-5,5-dimethylcyclohexane-1,3-dione depends on the specific application and reaction it is involved in. Generally, the compound acts as an electrophile due to the presence of the iodine atom, which can be readily displaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Key Findings :
- Reactivity: The diiodo derivative (C₈H₁₀I₂O₂) exhibits milder reactivity compared to traditional iodinating agents (e.g., N-iodosuccinimide), enabling selective synthesis of α-iodoketones via iridium(III)-catalyzed processes . In contrast, the mono-iodo analog (C₈H₁₁IO₂) is less studied but may serve as an intermediate in halogen-exchange reactions.
- Steric and Electronic Effects : The larger atomic radius of iodine (vs. bromine) reduces electrophilicity but enhances stability in radical reactions. Brominated analogs (e.g., CAS 21428-65-9) are more reactive in SN2-type substitutions due to bromine’s higher electronegativity .
Arylidene and Hydrazone Derivatives
Notable examples:
Key Findings :
- Antimicrobial Activity : Hydrazone derivatives (e.g., C₁₃H₁₅FN₂O₂) exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against E. coli and S. aureus . The iodine substituent in 2-iodo-dimedone may enhance membrane permeability due to its lipophilicity.
- Synthetic Flexibility: Arylidene derivatives (e.g., CAS 28746-58-9) are synthesized via Knoevenagel condensation, achieving yields >60% . In contrast, iodination reactions typically require electrophilic agents (e.g., I₂/H₂O₂) and proceed in moderate yields (40–60%) .
Bioactive and Industrial Derivatives
Key Findings :
- Mechanistic Insights: The dimethylamino-methylene derivative (C₁₁H₁₇NO₂) inhibits α-glucosidase by chelating Fe²⁺ in the enzyme’s active site, showing IC₅₀ values of 12 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
